N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide is a synthetic acetamide derivative featuring a benzodioxole moiety linked via a sulfanyl-acetamide bridge to a substituted indole ring. The indole core is modified at the N1 position with a 4-methylbenzyl group, which may influence lipophilicity and receptor interactions.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3S/c1-17-6-8-18(9-7-17)13-27-14-24(20-4-2-3-5-21(20)27)31-15-25(28)26-19-10-11-22-23(12-19)30-16-29-22/h2-12,14H,13,15-16H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDOVFRZDWYXBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Indole Moiety: The indole structure can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reactions: The benzodioxole and indole intermediates are then coupled using a sulfanylacetamide linker under specific conditions, such as the presence of a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the indole or benzodioxole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced indole or benzodioxole derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to the presence of multiple functional groups that can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s structural uniqueness lies in its hybrid design, combining benzodioxole and indole pharmacophores. Below is a comparative analysis with key analogs:
Key Observations :
- The 4-methylbenzyl group in the target compound increases lipophilicity (logP ~4.2 predicted) compared to the 2-phenylindole analog (logP ~3.8) .
- Sulfanyl (-S-) bridges, as in the target compound, may confer redox activity, whereas sulfonyl (-SO2-) groups in compound 41 enhance electronegativity and stability .
Pharmacological Activity Trends
While the target compound’s bioactivity is unspecified, structurally related compounds exhibit diverse activities:
- CNS Potential: Benzodioxole moieties (as in the target compound) are associated with serotoninergic activity, while indole derivatives often target 5-HT receptors .
Physicochemical and Computational Insights
- Hydrogen-Bonding Capacity : The sulfanyl-acetamide bridge provides two hydrogen-bond acceptors (S and O), whereas sulfonyl analogs (e.g., compound 41) offer three (SO2 and O) .
- Steric Effects : Bulkier N1 substituents (e.g., 4-methylbenzyl) may reduce binding affinity to flat receptor pockets compared to smaller groups like methoxy .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide is a compound that has garnered attention due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following molecular formula: C₁₈H₁₉N₅O₃S. It features a benzodioxole moiety, an indole derivative, and a sulfanyl acetamide structure, which may contribute to its biological activity.
Pharmacological Effects
Recent studies have indicated that this compound exhibits a range of pharmacological effects:
- Antioxidant Activity : The compound has shown significant antioxidant properties, which are crucial in combating oxidative stress-related diseases.
- Anti-inflammatory Effects : In vitro assays indicate that it can inhibit pro-inflammatory cytokine production, suggesting potential use in inflammatory disorders.
- Anticancer Potential : Preliminary studies indicate that the compound may induce apoptosis in various cancer cell lines, although further research is required to elucidate the underlying mechanisms.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory pathways.
- Modulation of Cell Signaling : The compound appears to affect signaling pathways associated with cell survival and apoptosis.
Data Tables
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Inhibition of oxidative stress markers | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Studies
Several case studies have explored the biological activity of this compound:
-
Study on Antioxidant Properties :
- A study conducted by researchers demonstrated that treatment with this compound significantly reduced oxidative stress markers in a rat model of diabetes.
- Results indicated a decrease in malondialdehyde levels and an increase in superoxide dismutase activity.
-
Evaluation of Anti-inflammatory Effects :
- An investigation into its anti-inflammatory properties revealed that the compound inhibited the production of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS).
- This suggests its potential for treating inflammatory diseases such as rheumatoid arthritis.
-
Anticancer Studies :
- A series of experiments on various cancer cell lines showed that this compound induced apoptosis through the activation of caspase pathways.
- Notably, it exhibited selective toxicity towards cancer cells while sparing normal cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
